

Spectroscopic Profile of Solvent Violet 38: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent violet 38

Cat. No.: B15135746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the absorption and emission spectra of **Solvent Violet 38** (CAS No. 63512-14-1), a synthetic anthraquinone dye. While specific quantitative photophysical data for **Solvent Violet 38** is not readily available in published literature, this document compiles representative spectroscopic properties of analogous 1,4-bis(aryl amino)anthraquinone compounds to provide a predictive framework for its behavior. Furthermore, detailed experimental protocols for determining absorption and emission spectra are presented, alongside a discussion of the underlying principles and instrumentation.

Introduction to Solvent Violet 38

Solvent Violet 38, with the chemical name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone, is a deep purple, solvent-soluble dye belonging to the anthraquinone class. Its molecular structure, characterized by a central anthraquinone core with bulky substituted aryl amino groups at the 1 and 4 positions, is the primary determinant of its color and photophysical properties. Dyes of this class are utilized in various industrial applications, including the coloration of plastics, resins, and synthetic fibers.[\[1\]](#)

Chemical Structure:

- IUPAC Name: 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthracene-9,10-dione

- Molecular Formula: $C_{28}H_{18}Br_4N_2O_2$
- Molecular Weight: 734.07 g/mol
- CAS Number: 63512-14-1

Spectroscopic Properties: Absorption and Emission Spectra

The electronic absorption and emission spectra of anthraquinone dyes are governed by $\pi \rightarrow \pi^*$ and intramolecular charge transfer (ICT) transitions. The energy of these transitions, and thus the position of the absorption and emission maxima (λ_{max} and λ_{em}), is highly sensitive to the nature of the substituents on the anthraquinone core and the polarity of the solvent.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, quantitative absorption and emission data (λ_{max} , λ_{em} , molar absorptivity (ϵ), quantum yield (Φ)) for **Solvent Violet 38** in various solvents. The data presented below is for structurally analogous 1,4-diaminoanthraquinone derivatives and is intended to be representative of the expected spectroscopic behavior of **Solvent Violet 38**.

Table 1: Representative Spectroscopic Data for Analogous Anthraquinone Dyes

Compound Class	Solvent	Absorption Maxima (λ_{max} , nm)	Emission Maxima (λ_{em} , nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield (Φ)
1,5-Diaminoanthraquinone	Chloroform	495	560	-	-
1,5-Diaminoanthraquinone	Methanol	500	600	-	-
N-aryl-1-aminoanthraquinone derivative	Dichloromethane	~550-600	~600-650	~10,000-15,000	Low (<0.1)
1,4-Diaminoanthraquinone derivatives	Various Organic Solvents	~550-650	-	-	-

Data is illustrative and compiled from studies on similar anthraquinone dye structures. The exact values for **Solvent Violet 38** may vary.

The bulky 2,6-dibromo-4-methylphenylamino substituents in **Solvent Violet 38** are expected to cause a significant bathochromic (red) shift in both the absorption and emission spectra compared to simpler aminoanthraquinones due to extended π -conjugation and potential intramolecular hydrogen bonding. The fluorescence quantum yield of many anthraquinone dyes is often low due to efficient non-radiative decay pathways.

Experimental Protocols for Spectroscopic Analysis

The following sections outline the standard methodologies for measuring the absorption and emission spectra of solvent dyes like **Solvent Violet 38**.

Absorption Spectroscopy (UV-Visible)

Objective: To determine the wavelength(s) of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) of **Solvent Violet 38** in a given solvent.

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.

Methodology:

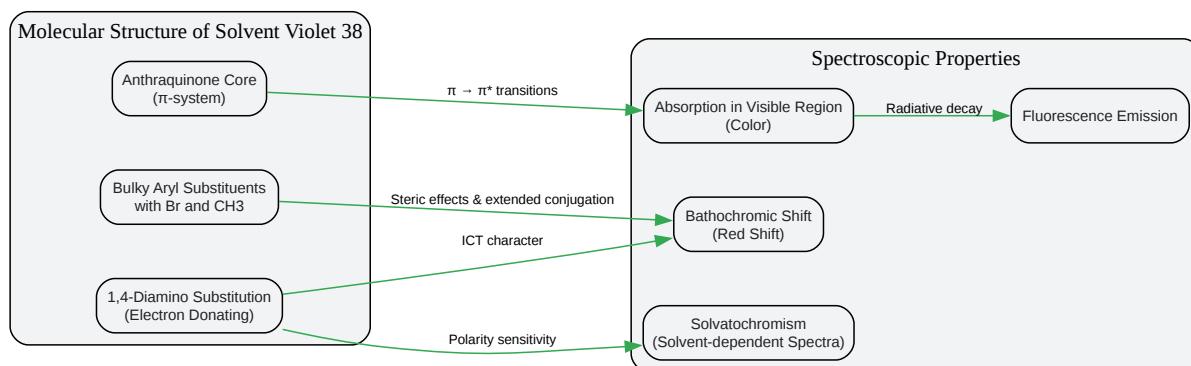
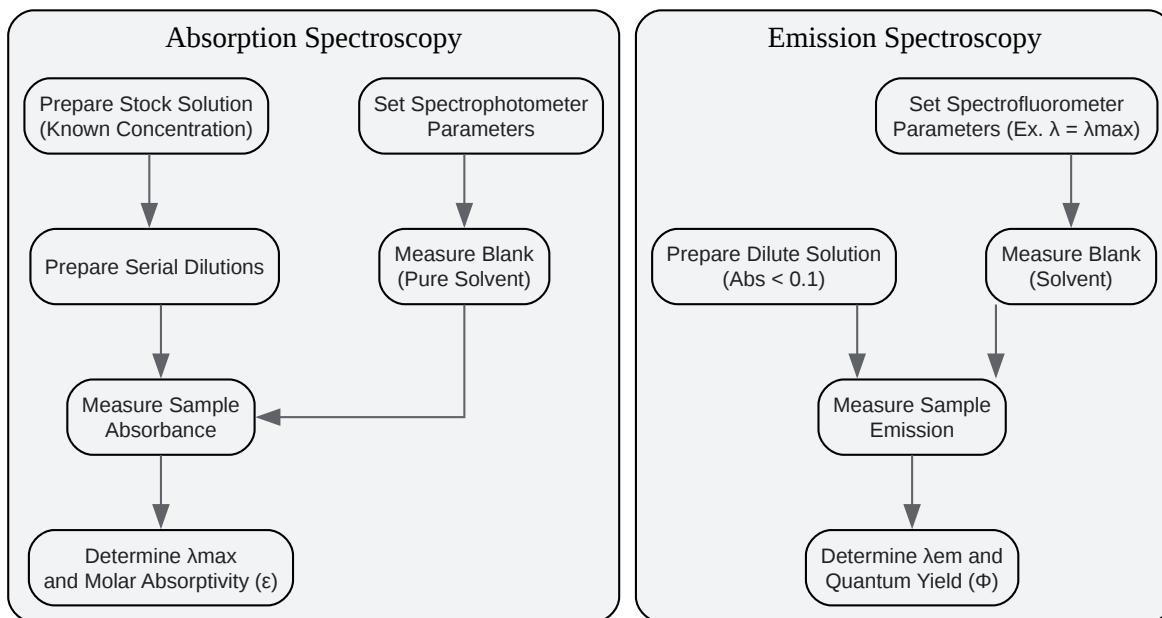
- Solution Preparation:
 - Prepare a stock solution of **Solvent Violet 38** of a known concentration (e.g., 1×10^{-3} M) in the desired spectroscopic grade solvent.
 - From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0 AU).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure stable output.
 - Set the desired wavelength range for the scan (e.g., 300-800 nm for a colored dye).
- Measurement:
 - Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the reference and sample holders and perform a baseline correction.
 - Replace the blank in the sample holder with a cuvette containing the most dilute solution of **Solvent Violet 38**.
 - Acquire the absorption spectrum.
 - Repeat the measurement for all prepared dilutions.
- Data Analysis:

- Identify the λ_{max} from the spectra.
- Using the Beer-Lambert law ($A = \epsilon cl$), plot a calibration curve of absorbance at λ_{max} versus concentration.
- The molar absorptivity (ϵ) can be calculated from the slope of the calibration curve.

Emission Spectroscopy (Fluorescence)

Objective: To determine the wavelength(s) of maximum emission (λ_{em}) and the relative fluorescence quantum yield (Φ) of **Solvent Violet 38**.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).



Methodology:

- Solution Preparation:
 - Prepare a dilute solution of **Solvent Violet 38** in the chosen spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1 AU) to avoid inner filter effects.
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to stabilize.
 - Set the excitation wavelength (typically the λ_{max} determined from the absorption spectrum).
 - Set the desired emission wavelength range, starting at a wavelength slightly longer than the excitation wavelength.
 - Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
- Measurement:

- Record the emission spectrum of the pure solvent blank to check for background fluorescence or Raman scattering.
- Record the emission spectrum of the **Solvent Violet 38** solution.
- Quantum Yield Determination (Relative Method):
 - A common method for determining the fluorescence quantum yield is to compare the fluorescence of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).
 - The following equation is used: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta^2_{\text{sample}} / \eta^2_{\text{std}})$ where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - η is the refractive index of the solvent

Visualization of Experimental Workflow and Molecular-Property Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the conceptual relationship between the molecular structure of **Solvent Violet 38** and its photophysical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Solvent Violet 38: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15135746#absorption-and-emission-spectra-of-solvent-violet-38>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com